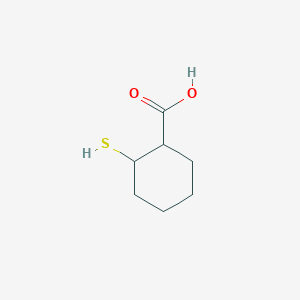
2-Mercaptocyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sulfanylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
2-sulfanylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-sulfanylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions . Another method includes the hydrolysis of 2-sulfanylcyclohexanecarbonitrile under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-sulfanylcyclohexane-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioethers, sulfonamides.
科学研究应用
2-sulfanylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the synthesis of polymers and materials with specific properties
作用机制
The mechanism of action of 2-sulfanylcyclohexane-1-carboxylic acid involves its thiol and carboxylic acid groups. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2-mercaptobenzoic acid: Similar structure with a benzene ring instead of a cyclohexane ring.
2-mercaptoacetic acid: Contains a thiol and carboxylic acid group but lacks the cyclohexane ring.
2-mercaptopropionic acid: Similar to 2-mercaptoacetic acid but with an additional carbon in the chain.
Uniqueness
2-sulfanylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or linear analogs.
属性
CAS 编号 |
1074-00-6 |
|---|---|
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC 名称 |
2-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9) |
InChI 键 |
BJHARLJQBXHVKE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















